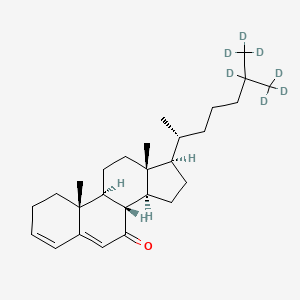

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H42O |

|---|---|

Molecular Weight |

389.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,18D |

InChI Key |

TTXJJFWWNDJDNR-QSUBDFJISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Cholesta-3,5-diene-7-one-d7: An Essential Tool for Oxysterol Research

Executive Summary

Isotopically labeled standards are indispensable for the precise quantification of endogenous molecules in complex biological matrices.[][2] Cholesta-3,5-diene-7-one, an oxysterol formed during cholesterol peroxidation, has been identified as a potential biomarker for oxidative stress and is implicated in various pathological conditions, including atherosclerosis and alcoholic liver disease.[3][4][5][6] This technical guide provides a detailed methodology for the synthesis and rigorous characterization of Cholesta-3,5-diene-7-one-d7, a deuterated isotopologue designed for use as an internal standard in mass spectrometry-based analytical methods. We present a logical, multi-step synthetic pathway, explain the rationale behind key experimental choices, and provide comprehensive protocols for spectroscopic characterization to ensure the final product's identity, purity, and isotopic enrichment. This document is intended for researchers, chemists, and drug development professionals who require a reliable internal standard for the accurate measurement of Cholesta-3,5-diene-7-one in biological systems.

Introduction and Rationale

The Significance of Cholesta-3,5-diene-7-one

Cholesta-3,5-diene-7-one is a dehydrated derivative of 7-ketocholesterol, a major product of cholesterol auto-oxidation.[7][8] Its presence in biological tissues is a strong indicator of lipid peroxidation and oxidative stress.[3] Elevated levels of this oxysterol have been detected in human atherosclerotic plaques and in the erythrocyte membranes of alcoholic patients, linking it to the pathophysiology of these diseases.[4][6] Given its potential as a biomarker, the ability to accurately quantify Cholesta-3,5-diene-7-one is of paramount importance for both basic research and clinical diagnostics.

The Imperative for a Deuterated Internal Standard

Accurate quantification of low-abundance analytes like oxysterols via mass spectrometry (MS) necessitates the use of a stable isotope-labeled internal standard (SIL-IS).[2][9] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to a sample at a known concentration at the beginning of the workflow, co-eluting with the endogenous analyte and experiencing identical sample preparation effects (e.g., extraction losses, matrix effects, and ionization suppression). This co-analysis corrects for experimental variability, dramatically improving the accuracy and precision of the measurement.

Cholesta-3,5-diene-7-one-d7, with seven deuterium atoms, provides a significant mass shift from the endogenous compound, preventing isotopic overlap and ensuring a clean analytical signal. The placement of deuterium labels on the terminal isopropyl group of the cholesterol side chain is a strategic choice, as these positions are not typically subject to metabolic modification, ensuring the stability of the label during biological studies.[10]

Proposed Synthetic Pathway

The synthesis of Cholesta-3,5-diene-7-one-d7 is approached via a logical three-stage process, starting from a commercially available deuterated precursor. This strategy is designed for efficiency and control over the final product's structure.

Caption: Proposed synthetic route from 7-keto Cholesterol-d7.

The most direct route to the target compound begins with 7-keto Cholesterol-d7, which is commercially available and features deuterium labeling on the side chain (positions 25, 26, and 27).[10] The conversion to Cholesta-3,5-diene-7-one-d7 involves an acid-catalyzed dehydration of the 3β-hydroxyl group and subsequent isomerization of the double bond to form the thermodynamically stable conjugated 3,5-diene system.[11] This approach is efficient as it leverages a readily available, pre-labeled starting material.

Experimental Protocol: Synthesis

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-keto Cholesterol-d7 | ≥98% purity | e.g., Cayman Chemical | Starting material[10] |

| p-Toluenesulfonic acid monohydrate | ACS Reagent grade | Major supplier | Acid catalyst |

| Toluene | Anhydrous, ≥99.8% | Major supplier | Reaction solvent |

| Ethyl Acetate | HPLC grade | Major supplier | Eluent for chromatography |

| Hexane | HPLC grade | Major supplier | Eluent for chromatography |

| Silica Gel | 230-400 mesh | Major supplier | For column chromatography |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent grade | Major supplier | For quenching |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent grade | Major supplier | Drying agent |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add 7-keto Cholesterol-d7 (100 mg, ~0.245 mmol).

-

Solvent and Catalyst Addition: Add 25 mL of anhydrous toluene to the flask, followed by p-toluenesulfonic acid monohydrate (5 mg, ~0.026 mmol). The use of a catalytic amount of a strong, non-nucleophilic acid is crucial for promoting dehydration without causing unwanted side reactions.

-

Reaction Execution: Heat the mixture to reflux (approx. 110-112 °C) using an oil bath. The Dean-Stark trap is employed to azeotropically remove the water generated during the dehydration reaction, which drives the equilibrium towards the product, as dictated by Le Châtelier's principle.

-

Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The product, Cholesta-3,5-diene-7-one-d7, is less polar than the starting material and will have a higher Rf value. The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 15 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel.

-

Column Packing: Use a slurry of silica gel in hexane.

-

Elution: Elute with a gradient of 0% to 10% ethyl acetate in hexane. The non-polar nature of the conjugated diene system ensures it elutes relatively early from the column.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Product: Evaporate the solvent from the combined pure fractions to yield Cholesta-3,5-diene-7-one-d7 as a crystalline solid. The expected yield is typically in the range of 70-85%.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure, purity, and isotopic enrichment of the synthesized standard. This process forms a self-validating system, ensuring the reliability of the final product.

Caption: Workflow for the characterization of the synthesized standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS is performed to confirm the elemental composition. The high mass accuracy of this technique provides unambiguous confirmation of the molecular formula.

-

Protocol: Dissolve a small sample (~0.1 mg/mL) in methanol or acetonitrile. Analyze using an Orbitrap or TOF mass spectrometer with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Expected Results: The analysis should confirm the mass of the protonated molecule [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₂₇H₃₅D₇O |

| Exact Mass (M) | 389.3671 |

| [M+H]⁺ (observed) | Should be within 5 ppm of calculated 390.3749 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. ¹H NMR confirms the placement of the double bonds and the absence of protons at the deuterated positions. ¹³C NMR confirms the carbon skeleton.

-

Protocol: Dissolve ~5-10 mg of the sample in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected Results:

-

¹H NMR: The spectrum should show characteristic signals for the vinylic protons of the 3,5-diene system. Crucially, the signals corresponding to the terminal isopropyl protons (typically a doublet around 0.86 ppm) and the C25 proton (a multiplet) in the non-deuterated analogue will be absent, confirming successful deuteration.

-

¹³C NMR: The spectrum will be consistent with the Cholesta-3,5-diene-7-one structure. Carbons bearing deuterium will show characteristic multiplets due to C-D coupling and will have significantly lower intensity.

-

| Key Protons (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.0-6.2 | Doublet |

| H-4 | ~5.5-5.7 | Multiplet |

| H-6 | ~5.8-5.9 | Singlet |

| C26, C27 -H₇ | Absent | - |

Isotopic Purity Assessment

The isotopic distribution is determined by mass spectrometry to ensure high enrichment of the d7 species.

-

Protocol: Analyze the sample using high-resolution LC-MS. Extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d7).

-

Expected Results: The analysis should demonstrate that the d7 isotopologue is the most abundant species, ideally >98% of the total.

| Isotopologue | Relative Abundance (%) |

| d0 - d5 | < 0.5% |

| d6 | < 1.5% |

| d7 | > 98% |

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of Cholesta-3,5-diene-7-one-d7. The described synthetic route is efficient, and the multi-faceted analytical characterization ensures the final product meets the high standards of identity, purity, and isotopic enrichment required for a reliable internal standard. The availability of this well-characterized tool will empower researchers to perform accurate quantitative studies, furthering our understanding of the role of cholesterol oxidation and oxidative stress in health and disease.

References

-

Guengerich, F. P., & Shinkyo, R. (2011). Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate. Journal of Biological Chemistry, 286(38), 33021–33028. [Link]

-

Goad, L. J., & Goodwin, T. W. (1982). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Lipids, 17(12), 982–991. [Link]

-

Lyons, M. A., & Brown, A. J. (1999). 7-Ketocholesterol. The International Journal of Biochemistry & Cell Biology, 31(3-4), 369–375. [Link]

-

Cooley, G., & Kirk, D. N. (1979). Synthesis of C-19 deuterium labelled steroids. Steroids, 33(6), 617–624. [Link]

-

Ota, M., & Lizard, G. (2018). 7-Ketocholesterol in disease and aging. Biochimie, 153, 40–51. [Link]

-

Smith, L. L., & Pandya, J. D. (1968). Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols. Lipids, 3(6), 551–556. [Link]

-

Pinkus, J. L., & Charles, D. (1975). Deuterium-Labeled Steroids for Study in Humans. Research on Steroids, 6, 43-55. [Link]

-

Nury, T., et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Redox Experimental Medicine, 5, 1-20. [Link]

-

Nury, T., et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Aston University Research Explorer. [Link]

-

Shinkyo, R., et al. (2011). Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate. Journal of Biological Chemistry, 286(38), 33021-33028. [Link]

-

ResearchGate. (n.d.). Biosynthesis of 7-ketocholesterol. [Diagram]. Retrieved from [Link]

-

Dehennin, L. (1990). Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. Steroids, 55(10), 463–471. [Link]

-

Giton, F., et al. (2023). Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact Mice. bioRxiv. [Link]

-

Kinter, M., & Sherman, W. R. (2012). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 23(8), 1335–1344. [Link]

-

Gaskell, S. J., & Brownsey, B. G. (1983). Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women. Journal of Steroid Biochemistry, 19(2), 1093–1098. [Link]

-

Hahn, M., et al. (1995). Cholest-3,5-dien-7-one formation in peroxidized human plasma as an indicator of lipoprotein cholesterol peroxidation potential. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1255(3), 341–343. [Link]

-

Numazawa, M., et al. (1992). Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry. Chemical & Pharmaceutical Bulletin, 40(10), 2759–2763. [Link]

-

Clifton, L. A., et al. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. Scientific Reports, 9(1), 4791. [Link]

-

Casini, A., et al. (1996). Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients. Alcoholism, Clinical and Experimental Research, 20(1 Suppl), 51A-55A. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of cholesta-3,5-diene-7-one (9). [Figure]. Retrieved from [Link]

-

Clifton, L. A., et al. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. PMC. [Link]

-

Djerassi, C., & Leznoff, C. C. (1997). Synthesis of deuterated isotopomers of 7α- and (25R,S)-26- hydroxycholesterol, internal standards for in vivo determination of the two biosynthetic pathways of bile acids. Journal of Lipid Research, 38(8), 1730-1745. [Link]

-

Larsen, D. L. (1975). A Synthesis of Partially-Deuterated Cholesterol. BNL-20232. [Link]

-

SpectraBase. (n.d.). 3,5-Cholestadien-7-one. Retrieved from [Link]

-

PubChem. (n.d.). Cholesta-3,5-dien-7-one. Retrieved from [Link]

-

Helander, A., & Tottmar, O. (1988). Effect of cholesta-3,5-dien-7-one on human liver aldehyde dehydrogenase. Alcohol and Alcoholism, 23(5), 385–390. [Link]

-

Jones, P. J. (1997). Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations. Canadian Journal of Physiology and Pharmacology, 75(4), 384–389. [Link]

-

Morton, R. A., & Kantiengar, N. L. (1954). Formation of cholesta-3:5-dien-7-one in rats. Biochemical Journal, 57(4), 600–604. [Link]

-

Kantiengar, N. L., & Morton, R. A. (1955). Cholesta-3:5-dien-7-one in human atherosclerotic aortas. Biochemical Journal, 60(1), 25–28. [Link]

Sources

- 2. biorxiv.org [biorxiv.org]

- 3. Cholest-3,5-dien-7-one formation in peroxidized human plasma as an indicator of lipoprotein cholesterol peroxidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of cholesta-3,5-dien-7-one on human liver aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesta-3:5-dien-7-one in human atherosclerotic aortas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rem.bioscientifica.com [rem.bioscientifica.com]

- 9. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated 7-Ketocholesterol

Introduction: The Significance of 7-Ketocholesterol and the Rationale for Deuteration

7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol, an oxidized derivative of cholesterol. It is formed both endogenously through enzymatic and non-enzymatic pathways and can be introduced through diet, particularly from processed, cholesterol-rich foods.[1][2] Found in high concentrations within atherosclerotic plaques, 7-KC is implicated in the pathology of numerous age-related diseases, including atherosclerosis, Alzheimer's disease, and macular degeneration.[1] Its detrimental effects are largely attributed to its ability to induce oxidative stress, inflammation, and apoptosis, and it is thought to destabilize cellular membranes due to its altered physicochemical properties.[1]

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), has emerged as a powerful tool in pharmaceutical and biomedical research. This guide provides an in-depth exploration of the physicochemical properties of deuterated 7-ketocholesterol, offering valuable insights for researchers, scientists, and drug development professionals. Deuteration of 7-ketocholesterol, particularly in the form of d7-7-ketocholesterol, is primarily utilized to create a stable internal standard for highly sensitive and accurate quantification of its non-deuterated counterpart in biological matrices by mass spectrometry.[3]

The Impact of Deuteration on Physicochemical Properties

The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes in the physicochemical properties of 7-ketocholesterol. These alterations stem from the greater mass of deuterium, which influences bond strength, vibrational frequencies, and, consequently, chemical reactivity.

The Kinetic Isotope Effect (KIE): A Cornerstone of Deuteration

The most profound consequence of deuterating 7-ketocholesterol is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. As a result, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon is particularly relevant to the oxidative stability of 7-ketocholesterol, as oxidation often involves the abstraction of a hydrogen atom. By replacing hydrogen atoms at sites susceptible to oxidation with deuterium, the resulting deuterated 7-ketocholesterol exhibits enhanced resistance to metabolic degradation.

Subtle Shifts in Physical Properties

While the KIE is the most significant alteration, deuteration can also induce minor changes in other physical properties. These can include slight variations in:

-

Molecular Volume and Conformation: The C-D bond is marginally shorter than the C-H bond, which can lead to subtle changes in molecular volume and conformational preferences.

-

Polarity and Intermolecular Interactions: Deuterium can slightly alter the electronic distribution within the molecule, potentially affecting its polarity and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

-

Melting and Boiling Points: These properties are influenced by intermolecular forces and crystal packing, which can be subtly affected by deuteration.

-

Chromatographic Behavior: The minor differences in polarity and size between the deuterated and non-deuterated forms can lead to slight variations in retention times during chromatographic separation. However, in many applications, such as its use as an internal standard, these differences are minimal and do not impede its utility.

Synthesis of Deuterated 7-Ketocholesterol

The synthesis of deuterated 7-ketocholesterol, particularly d7-7-ketocholesterol, is a multi-step process that can be achieved through various synthetic routes. A common approach involves the oxidation of cholesterol to 7-ketocholesterol, followed by the introduction of deuterium. Alternatively, deuterated cholesterol can be used as a starting material.[4] A feasible pathway for the synthesis of deuterated 7-hydroxycholesterol, which proceeds via a 7-ketocholesterol intermediate, provides a clear blueprint for obtaining deuterated 7-ketocholesterol.[5]

Synthetic Pathway Overview

Caption: Synthetic pathway for deuterated 7-ketocholesterol.

Experimental Protocol: Synthesis of d7-7-Ketocholesterol from d7-Cholesterol

This protocol outlines a general procedure for the synthesis of d7-7-ketocholesterol from commercially available d7-cholesterol.

Materials:

-

d7-Cholesterol

-

Chromium trioxide (CrO₃) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve d7-cholesterol in a suitable solvent such as dichloromethane.

-

Oxidation: Slowly add an oxidizing agent like chromium trioxide or pyridinium chlorochromate to the solution while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding isopropanol.

-

Extraction: Extract the product with an organic solvent like dichloromethane. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure d7-7-ketocholesterol.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization of Deuterated 7-Ketocholesterol

The definitive identification and quantification of deuterated 7-ketocholesterol rely on a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for the analysis of deuterated 7-ketocholesterol, especially in its role as an internal standard for quantitative studies.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of 7-ketocholesterol in biological samples, with d7-7-ketocholesterol serving as the ideal internal standard.[3][6]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[3]

-

Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity, tandem mass spectrometry is operated in MRM mode. This involves monitoring specific precursor-to-product ion transitions.

Table 1: Exemplary MRM Transitions for 7-Ketocholesterol and d7-7-Ketocholesterol

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 7-Ketocholesterol | 401.3 | 383.3 |

| d7-7-Ketocholesterol | 408.4 | 390.4 |

Note: The exact m/z values may vary slightly depending on the instrument and analytical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of 7-ketocholesterol, often after derivatization (e.g., silylation) to improve volatility and thermal stability.[7] The mass spectrum of the derivatized compound will show a corresponding mass shift for the deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about deuterated 7-ketocholesterol.

-

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent. This provides a direct confirmation of successful deuteration. The remaining proton signals can be compared to the spectrum of non-deuterated 7-ketocholesterol for structural verification.[8]

-

²H NMR: Deuterium NMR can be performed to directly observe the signals from the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for carbons directly bonded to deuterium will appear as multiplets due to C-D coupling and will have a slightly different chemical shift compared to the non-deuterated compound.

Caption: Workflow for 7-ketocholesterol quantification using d7-7-KC.

Interactions with Biological Membranes

7-Ketocholesterol is known to alter the physical properties of biological membranes, and these effects are crucial to its cytotoxicity.[9] Studies investigating these interactions have utilized deuterated 7-ketocholesterol, suggesting that its fundamental behavior within a lipid bilayer is comparable to its non-deuterated counterpart for many biophysical measurements.[10]

Molecular dynamics simulations have shown that both cholesterol and 7-ketocholesterol can induce a decrease in the lateral area of lipid bilayers and inhibit the lateral diffusion of lipids.[10] However, they can have opposing effects on the lipid order parameters.[10] The presence of the keto group in 7-ketocholesterol makes it more polar than cholesterol, causing it to be positioned closer to the membrane interface.[9] This altered orientation influences its interactions with surrounding lipids.[10] While direct comparative studies on the membrane effects of deuterated versus non-deuterated 7-ketocholesterol are not extensively available, the use of deuterated analogs in such research indicates that the isotopic substitution does not fundamentally alter its role in modulating membrane structure and dynamics in these experimental contexts.

Conclusion

Deuterated 7-ketocholesterol, particularly d7-7-ketocholesterol, is an indispensable tool in the study of this biologically significant oxysterol. Its key physicochemical distinction from the non-deuterated form is the kinetic isotope effect, which imparts greater metabolic stability. While other physical properties are only subtly altered, these differences are important to consider in high-precision analytical applications. The well-established synthetic routes and detailed analytical characterization methods, especially LC-MS/MS, enable its effective use as an internal standard for accurate quantification. A thorough understanding of the physicochemical properties of deuterated 7-ketocholesterol is paramount for researchers and drug development professionals seeking to unravel the complex roles of 7-ketocholesterol in health and disease and to develop novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 7-Ketocholesterol, TMS derivative [webbook.nist.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000501) [hmdb.ca]

- 9. Interaction of 7-ketocholesterol with two major components of the inner leaflet of the plasma membrane: phosphatidylethanolamine and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Deconstructing the Signature: A Guide to the Mass Spectral Fragmentation of Cholesta-3,5-diene-7-one-d7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectral fragmentation pattern of Cholesta-3,5-diene-7-one-d7, a deuterated isotopologue of an important cholesterol oxidation product. The strategic placement of seven deuterium atoms on the side chain provides a stable internal standard essential for accurate quantification in complex biological matrices. This document elucidates the primary electron ionization (EI) fragmentation pathways, including the McLafferty rearrangement and the retro-Diels-Alder reaction, offering a predictive framework for its mass spectrum. Furthermore, we present a validated experimental protocol for acquiring high-fidelity data using gas chromatography-mass spectrometry (GC-MS), ensuring researchers can confidently identify and utilize this critical analytical standard in metabolic studies, endocrinology, and drug development.

Introduction: The Analytical Imperative for Deuterated Steroids

Cholesta-3,5-diene-7-one is an oxysterol formed during the oxidation of cholesterol and has been identified in biological samples, such as the erythrocyte membranes of alcoholic patients.[1][2] Its presence and concentration can be indicative of oxidative stress. In quantitative bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. Deuterium-labeled steroids are widely employed for this purpose in GC-MS analyses.[3][4]

Cholesta-3,5-diene-7-one-d7, with deuterium labels positioned on the terminal end of the side chain, offers excellent stability against back-exchange, a potential issue when labels are placed near exchangeable protons like those adjacent to carbonyl groups.[5][6] Understanding its unique fragmentation signature is paramount for developing robust and specific quantitative methods. This guide provides the mechanistic basis for its fragmentation and a practical framework for its analysis.

Molecular Architecture and Isotopic Labeling

The fragmentation of a molecule is intrinsically linked to its structure. Cholesta-3,5-diene-7-one is a C27 steroid featuring a conjugated system with double bonds at the C-3 and C-5 positions and a ketone at C-7.[7] The d7 variant typically has the deuterium atoms located on the terminal isopropyl group of the side chain (C-25, C-26, and C-27), a region remote from the primary sites of fragmentation in the steroid nucleus.[6] This ensures that the mass shift is retained in most fragments containing the side chain.

Caption: Structure of Cholesta-3,5-diene-7-one-d7 with key functional groups highlighted.

Elucidation of Core Fragmentation Pathways

Under standard 70 eV electron ionization (EI), the molecule will form a molecular radical cation (M+•) that subsequently undergoes predictable fragmentation reactions. The conjugated diene and the ketone are the primary drivers of these reactions.

The Molecular Ion (M+•)

The molecular weight of unlabeled Cholesta-3,5-diene-7-one is 382.6 g/mol .[7] The replacement of 7 hydrogens with 7 deuteriums increases the mass by approximately 7 Da.

-

Predicted m/z: 382.6 + (7 * (2.0141 - 1.0078)) ≈ 389.7 Da.

-

The molecular ion peak is therefore expected at m/z 389 or 390 , depending on rounding and resolution. The commercially available standard has a molecular weight of 389.67.[6]

Retro-Diels-Alder (RDA) Reaction

The cyclohexene-like structure embedded in the A and B rings is highly susceptible to a retro-Diels-Alder (RDA) fragmentation.[8][9] This concerted pericyclic reaction involves the cleavage of the B-ring at the C5-C10 and C7-C8 bonds, resulting in the formation of a charged diene and a neutral dienophile. The charge is preferentially retained by the fragment with the lower ionization energy, which in this case is the hydrocarbon diene fragment.

Caption: The Retro-Diels-Alder (RDA) fragmentation pathway.

-

Fragmentation: The cleavage yields a neutral fragment containing the C and D rings and the deuterated side chain, and a charged fragment from the A-ring and C-6.

-

Predicted m/z: The resulting charged diene fragment, C8H10+•, is predicted at m/z 106 .

McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen.[10][11][12] The reaction proceeds through a six-membered transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the β-bond.[11] For the C-7 ketone, the hydrogen at C-14 is sterically well-positioned for this transfer.

Caption: The McLafferty rearrangement pathway for the C-7 ketone.

-

Fragmentation: This rearrangement results in the loss of a neutral alkene corresponding to the A-ring and portions of the B-ring. The charge is retained on the oxygen-containing fragment, which includes the C and D rings and the intact d7-labeled side chain.

-

Predicted m/z: The resulting charged enol fragment is predicted at m/z 278 .

Side Chain Cleavage

Cleavage of the bond between the D-ring and the side chain (C17-C20) is a common fragmentation pathway for steroids.[13][14] This results in the loss of the entire side chain as a neutral radical.

-

Fragmentation: Loss of the •C8H8D7 radical.

-

Predicted m/z: 389 - (mass of C8H8D7) ≈ m/z 271 . This ion is characteristic of the steroid nucleus.

Predicted Mass Spectrum Summary

The combination of these pathways provides a unique fingerprint for Cholesta-3,5-diene-7-one-d7. The expected prominent ions are summarized below.

| Predicted m/z | Proposed Identity / Origin | Governing Fragmentation Pathway |

| 389 | Molecular Ion (M+•) | Ionization |

| 278 | Charged Enol Fragment (C/D rings + d7-side chain) | McLafferty Rearrangement |

| 271 | Steroid Nucleus (A/B/C/D rings) | C17-C20 Side Chain Cleavage |

| 106 | Charged Diene Fragment (A-ring + C6) | Retro-Diels-Alder Reaction |

Validated Experimental Protocol for GC-MS Analysis

This protocol provides a robust methodology for acquiring a high-quality EI mass spectrum. The use of GC is essential to separate the analyte from matrix components before introduction into the mass spectrometer.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Cholesta-3,5-diene-7-one-d7 and dissolve in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or methanol).

-

Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent. This solution is suitable for direct injection to verify instrument performance and fragmentation.

-

Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is typically required to isolate the steroid fraction. The final extract should be evaporated to dryness and reconstituted in a small volume of ethyl acetate.

GC-MS Instrumentation and Parameters

The rationale for these parameters is to ensure efficient volatilization, chromatographic separation, and reproducible fragmentation.

| Parameter | Recommended Setting | Rationale / Field Insight |

| GC System | Agilent 8890 or equivalent | Provides excellent retention time stability. |

| MS System | 5977B MSD or equivalent | Offers high sensitivity and reproducible EI fragmentation. |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column provides good selectivity for steroids. |

| Injector | Splitless mode, 280 °C | Ensures quantitative transfer of the analyte onto the column without thermal degradation. |

| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |

| Oven Program | 180 °C (1 min), ramp 20 °C/min to 300 °C, hold 5 min | A steep temperature ramp provides sharp peaks for good sensitivity. |

| MS Source | Electron Ionization (EI) | - |

| Electron Energy | 70 eV | The industry standard for creating reproducible and extensive fragmentation, enabling library matching. |

| Source Temp. | 230 °C | Balances efficient ionization with minimizing thermal degradation within the source. |

| Quad Temp. | 150 °C | Standard operating temperature for the mass filter. |

| Mass Range | m/z 40 - 500 | Covers the molecular ion and all predicted major fragment ions. |

Analysis Workflow

Caption: A validated workflow for the analysis of Cholesta-3,5-diene-7-one-d7.

Conclusion and Authoritative Grounding

The mass spectral fragmentation of Cholesta-3,5-diene-7-one-d7 is a predictable process governed by the fundamental principles of organic mass spectrometry. The key fragmentation signatures—the McLafferty rearrangement yielding an ion at m/z 278, the retro-Diels-Alder reaction producing an ion at m/z 106, and side-chain cleavage resulting in an ion at m/z 271—provide a robust basis for its unambiguous identification. By employing the detailed GC-MS protocol provided, researchers can reliably acquire high-quality data, enabling the use of this stable isotope-labeled standard for accurate and precise quantification in demanding research and regulated environments.

References

-

Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact Mice. bioRxiv. [Link]

-

Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact Mice. ResearchGate. [Link]

-

Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed. [Link]

-

Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women. PubMed. [Link]

-

Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients. PubMed. [Link]

-

McLafferty rearrangement. Wikipedia. [Link]

-

McLafferty rearrangement. Mass Spec Terms. [Link]

-

McLafferty Rearrangement. Chemistry Steps. [Link]

-

Cholesta-3,5-dien-7-one. PubChem, National Center for Biotechnology Information. [Link]

-

Elucidation of the course of the electron impact induced fragmentation of .alpha.,.beta.-unsaturated 3-keto steroids. ACS Publications. [Link]

-

Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]

-

Statistical analysis of fragmentation patterns of electron ionization mass spectra of enolized-trimethylsilylated anabolic androgenic steroids. ResearchGate. [Link]

-

Retro diels alder reaction and ortho effect. Slideshare. [Link]

-

Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. [Link]

Sources

- 1. Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. Cholesta-3,5-dien-7-one | C27H42O | CID 5283627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 11. McLafferty rearrangement - Mass Spec Terms [msterms.org]

- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: The Critical Role of 7-Ketocholesterol and its Deuterated Analog

An In-Depth Technical Guide to the Isotopic Purity and Stability of 7-Ketocholesterol-d7

7-Ketocholesterol (7-KC) is an oxysterol, or an oxidized derivative of cholesterol, formed through both non-enzymatic autoxidation and enzymatic processes.[1][2] It is a significant biomarker implicated in a variety of pathological conditions, including atherosclerosis, neurodegenerative diseases, and lysosomal storage disorders like Niemann-Pick disease.[3][4] Given its low physiological concentrations and its presence in complex biological matrices, accurate quantification is paramount for both clinical diagnostics and pharmaceutical research.

The "gold standard" for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] The accuracy of this technique hinges on the use of a stable isotope-labeled internal standard (SIL-IS). 7-Ketocholesterol-d7 (7-KC-d7) serves this exact purpose.[5][6] As a deuterated analog, it is chemically identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[7][8] This co-elution and similar behavior allow it to correct for variations in sample preparation and instrument response, which is the foundational principle for achieving precise and reproducible results.[8] This guide provides a comprehensive technical overview of the critical quality attributes of 7-KC-d7: its isotopic purity and chemical stability.

Synthesis and the Pursuit of High Isotopic Enrichment

The generation of high-purity 7-KC-d7 is a multi-step process requiring precise chemical control. While various specific pathways exist, a common conceptual approach involves the oxidation of a cholesterol precursor to introduce the 7-keto functional group, followed by steps to introduce the deuterium labels.[9][10] The deuterium atoms are typically placed on the terminal isopropyl group of the cholesterol side chain (positions 25, 26, and 27), a region that is chemically stable and not prone to back-exchange.

The primary quality metric for a deuterated standard is its isotopic enrichment, which is the percentage of the labeled molecules that contain the desired number of deuterium atoms. For quantitative applications, an isotopic enrichment of ≥98% is the industry benchmark.[7] This high level of enrichment is critical to prevent signal interference from the standard at the mass transition of the unlabeled analyte, ensuring analytical accuracy, especially at low concentrations.

Verification of Isotopic Purity: A Methodological Deep Dive

Confirming the isotopic purity of 7-KC-d7 is a non-trivial process that demands high-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers.[11] These instruments possess the mass accuracy and resolution required to distinguish between the different isotopologues (molecules differing only in their isotopic composition).

Experimental Protocol 1: Determination of Isotopic Purity by HR-LC-MS

This protocol outlines a self-validating system for the rigorous assessment of 7-KC-d7 isotopic purity.

-

Standard Preparation: a. Prepare a stock solution of 7-KC-d7 at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile). b. Create a working solution by diluting the stock to a final concentration of approximately 1 µg/mL in 50:50 acetonitrile:water. This concentration is typically sufficient to produce a strong signal without saturating the detector.

-

LC-MS Analysis: a. Liquid Chromatography: Inject the working solution onto a reversed-phase column (e.g., C18, 2.1 x 50 mm). Use a simple isocratic or fast gradient elution with a mobile phase of acetonitrile and water containing 0.1% formic acid to ensure the compound is well-retained and elutes as a sharp peak.[12] The purpose of the chromatography is to separate the analyte from any potential impurities, not to resolve isotopologues. b. High-Resolution Mass Spectrometry: Analyze the column eluent using an ESI-TOF or Orbitrap mass spectrometer operating in positive ion mode. Acquire data in full scan mode over a mass range that encompasses all expected isotopologues (e.g., m/z 400-420).

-

Data Analysis and Calculation: a. Extract Ion Chromatograms (EICs): Generate EICs for the [M+H]+ ion of each isotopologue, from d0 (unlabeled) to d7. The high mass accuracy of the instrument allows for narrow extraction windows (e.g., ±5 ppm), minimizing noise. b. Correct for Natural Isotope Abundance: The key to an accurate assessment is to correct for the natural abundance of ¹³C, which contributes to the M+1 and M+2 peaks. The signal for the d0 isotopologue, for instance, is not just from unlabeled 7-KC but also from the ¹³C contribution of the d-1 species. This correction must be applied systematically.[11] c. Calculate Isotopic Enrichment: After correction, the isotopic purity is calculated as the ratio of the peak area of the target d7 isotopologue to the sum of the peak areas of all measured isotopologues (d0 through d7).

Table 1: Example Mass Spectrometry Parameters for Isotopic Purity Analysis

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | The keto group is readily protonated, providing a strong [M+H]+ signal. |

| Mass Analyzer | TOF or Orbitrap | Provides the necessary mass resolution (>20,000) and accuracy (<5 ppm) to resolve isotopic peaks.[11] |

| Scan Mode | Full Scan (m/z 400-420) | Captures the entire isotopic distribution for accurate profiling. |

| Capillary Voltage | ~1.1 - 3.0 kV | Optimized for stable ion generation of sterol-like molecules.[12] |

| Source Temperature | ~120 - 150 °C | Standard temperature for maintaining analyte integrity in the gas phase.[12] |

Visualization 1: Isotopic Purity Assessment Workflow

Caption: Workflow for determining the isotopic purity of 7-KC-d7 using HR-LC-MS.

Chemical Stability: Ensuring Analytical Integrity Over Time

The utility of 7-KC-d7 as an internal standard is fundamentally dependent on its chemical stability. Degradation of the standard can lead to an inaccurate quantification of the target analyte. 7-ketocholesterol is known to be less stable than its parent molecule, cholesterol, particularly when exposed to heat and light.[13][14]

Key Factors Influencing Stability

-

Temperature: Studies have demonstrated that the stability of 7-ketocholesterol decreases as storage temperature increases.[15][16] Therefore, cold storage is mandatory.

-

Light: As with many complex organic molecules, exposure to light, particularly UV light, can promote oxidative degradation.[17] Storage in amber vials or in the dark is a critical precaution.

-

Oxygen: The presence of oxygen can facilitate further oxidation of the molecule. Storing solutions under an inert gas like nitrogen or argon can enhance long-term stability, though for routine use, tightly sealed vials are often sufficient.[7]

-

pH and H/D Exchange: While the deuterium labels on the side chain are generally stable, storage in strongly acidic or basic solutions should be avoided to prevent any potential for hydrogen-deuterium (H/D) exchange, which would compromise the isotopic integrity of the standard.[18]

Table 2: Recommended Storage Conditions for 7-Ketocholesterol-d7

| Form | Temperature | Duration | Conditions | Rationale |

| Solid (Neat) | Room Temp | ~3 Years | Protect from light | Stable as a solid if kept dry and dark. Re-analysis of purity is recommended after extended periods.[19] |

| Stock Solution | -80°C | 6 months | Amber vial, tightly sealed | Maximizes stability and prevents degradation for long-term storage.[6] |

| Stock Solution | -20°C | 1 month | Amber vial, tightly sealed | Suitable for short-term storage of working stock solutions.[6] |

Causality: Storing at -80°C significantly slows down kinetic processes, including autoxidation and other degradation reactions, compared to -20°C. The one-month limit at -20°C is a conservative guideline to ensure the integrity of the standard is not compromised during routine use where frequent freeze-thaw cycles may occur.[6]

Visualization 2: Factors Affecting 7-KC-d7 Stability

Sources

- 1. Oxysterols: From redox bench to industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Do oxysterols control cholesterol homeostasis? [jci.org]

- 3. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. almacgroup.com [almacgroup.com]

- 12. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells [mdpi.com]

- 13. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. longdom.org [longdom.org]

- 17. Blogs | Restek [discover.restek.com]

- 18. researchgate.net [researchgate.net]

- 19. cdnisotopes.com [cdnisotopes.com]

A Technical Guide to Quantitative Oxysterol Analysis: The Role and Application of 7-Ketocholesterol-d7 as an Internal Standard

Part 1: The Analytical Imperative for Oxysterols

Oxysterols, the oxidized metabolites of cholesterol, are far more than simple metabolic byproducts. They are potent signaling molecules deeply involved in regulating cholesterol homeostasis, inflammation, apoptosis, and bile acid synthesis.[1][2] Among the diverse family of oxysterols, 7-ketocholesterol (7-KC) holds particular significance. Formed predominantly through non-enzymatic, reactive oxygen species (ROS)-driven oxidation, 7-KC is a prominent biomarker of oxidative stress.[3] Elevated levels of 7-KC are strongly implicated in the pathophysiology of numerous age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's, and certain cancers.[3][4][5]

However, the very nature of oxysterols makes their accurate quantification a formidable analytical challenge. Researchers face a trifecta of issues:

-

Low Physiological Abundance: Oxysterols exist at concentrations that are 10 to 1,000 times lower than that of their parent cholesterol, demanding highly sensitive analytical methods.[6]

-

Ex Vivo Formation: The most significant hurdle is the propensity of cholesterol to auto-oxidize during sample collection, storage, and preparation.[2][7] This artifactual generation can easily eclipse the endogenous levels of oxysterols, leading to erroneously high measurements.

-

Structural Similarity: The presence of numerous structural isomers (e.g., 7α- and 7β-hydroxycholesterol) requires high-resolution chromatographic separation for unambiguous identification and quantification.[1][6]

These challenges underscore the absolute necessity for a meticulously controlled analytical workflow, at the heart of which lies the principle of stable isotope dilution and the use of a proper internal standard.

Part 2: The Principle of Isotope Dilution Mass Spectrometry

For any quantitative method, an internal standard (IS) is used to correct for variations in sample processing and instrument response. In the world of mass spectrometry, Stable Isotope Labeled (SIL) internal standards are the undisputed gold standard.[8][9] A SIL IS is a version of the target analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium (²H or D), ¹³C, or ¹⁵N).

The power of this approach, known as isotope dilution, stems from the fact that the SIL standard is chemically and physically almost identical to the endogenous analyte. It co-elutes chromatographically and experiences the same extraction efficiencies, ionization suppression or enhancement, and detector response.[8] Because the mass spectrometer can differentiate between the light (endogenous) and heavy (labeled) forms, the ratio of their signals remains constant throughout the entire analytical process. Any loss of analyte during sample preparation is perfectly mirrored by a proportional loss of the SIL standard, ensuring the final calculated concentration is accurate and precise.

7-Ketocholesterol-d7: The Ideal Counterpart

7-Ketocholesterol-d7 (7-KC-d7) is the deuterated isotopologue of 7-KC, typically with seven deuterium atoms on the terminal carbons of the sterol side chain.[10] This makes it the ideal internal standard for the quantification of 7-KC for several key reasons:

-

Identical Physicochemical Properties: It behaves identically to 7-KC during extraction, derivatization, and chromatography.

-

Mass Shift: Its mass is 7 Daltons higher than 7-KC, providing a clear and unambiguous separation in the mass spectrometer without impacting its chemical behavior.[10]

-

Co-elution: It elutes at the exact same retention time as the native analyte, which is a critical requirement for accurate correction of matrix effects.

-

Commercial Availability: High-purity 7-KC-d7 is readily available from commercial suppliers, facilitating its adoption in analytical laboratories.[10][11][12]

Diagram: Chemical Structures

Sources

- 1. researchgate.net [researchgate.net]

- 2. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-ketocholesterol as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cyclaritytx.com [cyclaritytx.com]

- 5. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxysterol research: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. 7-Keto Cholesterol-d7 | TRC-K185052-10MG | LGC Standards [lgcstandards.com]

- 12. 7-Ketocholesterol-d7 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

A Comprehensive Technical Guide to the Structure, Nomenclature, and Analysis of Deuterated Cholesta-3,5-dien-7-one

Executive Summary: This technical guide provides an in-depth exploration of deuterated cholesta-3,5-dien-7-one, a molecule of significant interest in biomedical and pharmaceutical research. As a stable isotope-labeled analog of a key cholesterol derivative, it serves as an invaluable tool for quantitative bioanalysis, metabolic tracing, and the development of new therapeutic agents. This document elucidates the foundational chemical structure, details the systematic nomenclature according to IUPAC standards for isotopically modified compounds, presents robust synthetic and analytical methodologies, and discusses its critical applications. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven insights required for its effective use.

The Parent Compound: Cholesta-3,5-dien-7-one

Core Steroid Scaffold and Numbering

All steroids are derived from a characteristic four-ring nucleus: the cyclopenta[a]phenanthrene system.[1][2] This structure consists of three six-membered rings (A, B, and C) and one five-membered ring (D). The carbon atoms are numbered systematically according to IUPAC-IUB definitive rules, which is fundamental for accurately describing the location of functional groups and modifications.[1][3]

Cholesta-3,5-dien-7-one is built upon the 27-carbon cholestane skeleton. Its structure is defined by a conjugated system involving two double bonds and a ketone, which imparts specific chemical and spectral properties.

Caption: IUPAC numbering of the parent cholesta-3,5-dien-7-one structure.

Functional Groups and Stereochemistry

The nomenclature of cholesta-3,5-dien-7-one precisely describes its key features:

-

Cholesta- : Indicates the parent hydrocarbon is cholestane, including the C-17 side chain.

-

-3,5-dien- : Specifies the locations of two double bonds, one starting at carbon 3 (between C3 and C4) and the second at carbon 5 (between C5 and C6).

-

-7-one : Denotes a ketone functional group at the C-7 position.[4]

The full IUPAC name, (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one, defines the absolute stereochemistry at all chiral centers.[4]

Principles of Deuteration and Isotopic Nomenclature

Deuterium as a Stable Isotope Tracer

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[5] Its nucleus contains one proton and one neutron, doubling the mass of a standard hydrogen atom (protium, ¹H). This mass difference is the cornerstone of its utility in scientific research, as it can be easily distinguished by mass spectrometry and NMR spectroscopy without altering the fundamental chemical reactivity of the molecule.[6]

The Kinetic Isotope Effect (KIE) and Its Implications

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This phenomenon is known as the Kinetic Isotope Effect (KIE).[][8]

In drug development, the KIE is a powerful tool. By strategically replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed. This can lead to an improved pharmacokinetic profile, including a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[5][][8]

IUPAC Nomenclature for Isotopically Labeled Compounds

The IUPAC system for naming isotopically modified compounds is precise and unambiguous.[9] The location and identity of the isotope are specified using a descriptor enclosed in parentheses.

-

Nuclide Symbol: The isotope is indicated by its mass number as a superscript before the element symbol (e.g., ²H for deuterium).

-

Locants: Numbers specify the carbon atom(s) where the substitution occurs.

-

Stoichiometry: A subscript after the nuclide symbol indicates the number of isotopic atoms at that position or in the molecule.

Examples:

-

[6,6-²H₂]cholesta-3,5-dien-7-one: Indicates two deuterium atoms at the C-6 position.

-

(25,26,26,26,27,27,27-²H₇)cholesta-3,5-dien-7-one: Describes a molecule with seven deuterium atoms on the terminal carbons of the side chain. This is often abbreviated in commercial and laboratory contexts as cholesta-3,5-dien-7-one-d₇.[10]

Synthetic Strategies for Deuterated Cholesta-3,5-dien-7-one

The choice of synthetic route is dictated by the desired location of the deuterium labels. Site-specific labeling is crucial for mechanistic studies and for maximizing the KIE in drug design.

Rationale for Experimental Choices

The selection of a deuteration method depends on the chemical environment of the target protons. Protons adjacent to carbonyl groups (α-protons) are acidic and can be exchanged with deuterium from a deuterated solvent (like D₂O) under base or acid catalysis.[11] For non-acidic positions, deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) or synthesis from deuterated precursors are required.[12]

Experimental Protocol: Synthesis of [4,6,6-²H₃]cholesta-3,5-dien-7-one

This protocol describes a plausible method for introducing deuterium at positions C-4 and C-6, leveraging the conjugated enone system.

Step 1: Allylic Oxidation of Cholesterol

-

Dissolve cholesterol (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add an oxidizing agent, for example, chromium trioxide, portion-wise while maintaining the temperature below 40°C.

-

Stir the reaction for 4-6 hours until cholesterol is consumed (monitored by TLC).

-

Work up the reaction by quenching with isopropanol and extracting the product into diethyl ether. This yields cholest-5-en-3β-ol-7-one.

Step 2: Oppenauer Oxidation and Isomerization

-

Dissolve the 7-keto cholesterol from Step 1 in a mixture of toluene and cyclohexanone.

-

Add aluminum isopropoxide (0.5 equivalents) and reflux the mixture for 2-3 hours. This oxidizes the 3-hydroxyl group and causes the double bond to migrate into conjugation, forming cholesta-4-en-3,7-dione.

Step 3: Base-Catalyzed Deuterium Exchange

-

Dissolve the cholesta-4-en-3,7-dione in a mixture of deuterated methanol (CH₃OD) and tetrahydrofuran.

-

Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe). The enolizable protons at C-4 and C-6 will exchange with deuterium from the solvent.

-

Stir the reaction at room temperature for 24-48 hours, monitoring deuterium incorporation by LC-MS.

-

Neutralize the reaction with DCl in D₂O and extract the product.

Step 4: Selective Reduction and Dehydration

-

Dissolve the deuterated diketone from Step 3 in a suitable solvent like methanol.

-

Cool to 0°C and add sodium borohydride (NaBH₄) (0.25 equivalents). The less-hindered 3-keto group will be selectively reduced to a hydroxyl group.

-

Acidify the mixture gently with dilute HCl. The resulting 3-hydroxy-4-en-7-one intermediate will readily dehydrate under acidic conditions to yield the final product, [4,6,6-²H₃]cholesta-3,5-dien-7-one .

-

Purify the final product by column chromatography on silica gel.

Caption: Synthetic workflow for deuteration via base-catalyzed exchange.

Structural Elucidation and Quality Control

Confirming the identity, purity, and exact isotopic composition of the final product is a critical, self-validating step in the synthesis of any labeled compound.

Mass Spectrometry for Isotopic Composition Analysis

Mass spectrometry (MS) is the definitive technique for confirming the mass of the deuterated compound and determining the extent of deuterium incorporation.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 1 µg/mL) of the purified product in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from any potential impurities.

-

Ionization: Use a soft ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.[13]

-

Detection: Acquire data in full scan mode to observe the entire molecular ion cluster. The mass spectrometer should have sufficient resolution to distinguish between isotopologues.

Data Interpretation:

-

Mass Shift: The molecular weight of the deuterated product will be higher than the unlabeled compound by the number of incorporated deuterium atoms.

-

Isotopic Distribution: Incomplete deuteration will result in a distribution of peaks corresponding to molecules with varying numbers of deuterium atoms.[14] The relative intensity of these peaks allows for the calculation of the percentage of deuterium enrichment.

-

Fragmentation: The presence of deuterium can alter fragmentation patterns, as C-D bonds are stronger than C-H bonds.[14][15] Comparing the fragmentation spectrum to that of an unlabeled standard can sometimes provide additional information on the location of the label.[16]

Table 1: Expected m/z for [M+H]⁺ of Cholesta-3,5-dien-7-one Isotopologues

| Compound Name | Number of Deuteriums | Molecular Formula | Exact Mass | [M+H]⁺ m/z |

|---|---|---|---|---|

| Cholesta-3,5-dien-7-one | 0 | C₂₇H₄₂O | 382.3236 | 383.3308 |

| [²H₁]Cholesta-3,5-dien-7-one | 1 | C₂₇H₄₁²H₁O | 383.3299 | 384.3371 |

| [²H₂]Cholesta-3,5-dien-7-one | 2 | C₂₇H₄₀²H₂O | 384.3362 | 385.3434 |

| [²H₃]Cholesta-3,5-dien-7-one | 3 | C₂₇H₃₉²H₃O | 385.3424 | 386.3497 |

| [²H₇]Cholesta-3,5-dien-7-one | 7 | C₂₇H₃₅²H₇O | 389.3675 | 390.3748 |

NMR Spectroscopy for Positional Verification

While MS confirms if and how much deuterium is present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where it is located.

Experimental Protocol: ¹H and ²H NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of the purified product (1-5 mg) in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. The absence or significant reduction in the integral of a signal, compared to the spectrum of the unlabeled standard, indicates deuterium substitution at that position.

-

²H NMR Acquisition: Acquire a proton-decoupled ²H NMR spectrum. This experiment directly observes the deuterium nuclei, providing a definitive signal for each unique deuterium environment in the molecule.[11]

Caption: A self-validating workflow for analytical characterization.

Applications in Research and Development

The primary value of deuterated cholesta-3,5-dien-7-one lies in its application as a sophisticated analytical tool.

Internal Standard in Quantitative Bioanalysis

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte, experiences similar ionization efficiency, and is clearly distinguishable by mass. Deuterated standards are the gold standard for this purpose.[6][17] When measuring endogenous cholesta-3,5-dien-7-one in complex biological matrices like plasma or tissue, a known amount of its deuterated analog is added to the sample at the beginning of the extraction process. Any sample loss during preparation affects both the analyte and the standard equally. The final quantification is based on the ratio of the analyte's MS signal to the internal standard's signal, resulting in highly accurate and precise measurements.[13]

Probing Metabolic Pathways

Deuterated steroids are used to trace metabolic pathways in vivo without the need for radioactive isotopes.[18][19] By administering a deuterated precursor and analyzing the isotopic composition of downstream metabolites using GC-MS or LC-MS, researchers can map metabolic conversions, determine rates of synthesis, and identify novel metabolic products.[20]

Conclusion

Deuterated cholesta-3,5-dien-7-one represents a confluence of synthetic chemistry, analytical science, and biomedical application. A thorough understanding of its structure, systematic nomenclature, and the rationale behind its synthesis and characterization is essential for its effective use. As an indispensable internal standard for quantitative analysis and a powerful tracer for metabolic research, it enables a level of precision and accuracy that is critical for advancing our understanding of steroid biochemistry and for the development of next-generation diagnostics and therapeutics.

References

- Goad, L. J., Lenton, J. R., & Goodwin, T. W. (1974). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Biochemical Society Transactions, 2(4), 63S-65S.

- Kirk, D. N. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2171-2207.

- Dehennin, L. (1990). Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. Steroids, 55(10), 463-471.

- Tori, K., & Komeno, T. (1985). [Chemical structural analysis of steroids by NMR spectroscopy]. Yakugaku Zasshi, 105(2), 109-126.

- Casini, A., Galli, G., & Noseda, A. (1996). Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients. Alcoholism, Clinical and Experimental Research, 20(1 Suppl), 51A-55A.

- Wu, W. G., & Shiao, M. S. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(18), 4235.

- BenchChem Technical Support Team. (2025).

- Kirk, D. N. (1990).

- Kirk, D. N. (1990).

- PubChem. (n.d.). Cholesta-3,5-dien-7-one.

- Zahedkargaran, H., & Smith, L. R. (2018). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment.

- ChemicalBook. (n.d.). CHOLESTA-3,5-DIENE-7-ONE-25,26,26,26,27,27,27-D7.

- Cheméo. (n.d.). 3,5-Cholestadien-7-one, MO - Chemical & Physical Properties.

- Cayman Chemical. (n.d.). Cholesta-3,5-dien-7-one. Biomol.com.

- ChemicalBook. (n.d.). cholesta-3,5-dien-7-one | 567-72-6.

- Clavel, C., et al. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. Scientific Reports, 9(1), 4785.

- Jiang, X., et al. (2016). Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease. Journal of Lipid Research, 57(1), 112-118.

- Ivanchina, N. V., et al. (2017). Synthesis of Deuterium-Labeled Steroid 3,6-Diols.

- Vedenin, A., et al. (2021). 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells. International Journal of Molecular Sciences, 22(24), 13586.

- Kinter, M. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.

- Schymanski, E. L., et al. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Analytical and Bioanalytical Chemistry, 411(22), 5823-5836.

- Simson Pharma Limited. (2025).

- Matich, A., Bunn, B., & Hunt, M. B. (2015). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards.

- MassBank. (2008). cholesta-3,5-dien-7-one. MassBank Europe.

- Pinkus, J. L., Charles, D., & Chattoraj, S. C. (1971). Deuterium-Labeled Steroids for Study in Humans.

- Larsen, D. L. (1975). A Synthesis of Partially-Deuterated Cholesterol.

- Rodríguez, C., et al. (2020). Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis. Antioxidants, 9(12), 1215.

- Jones, P. J. (1997). Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations. Canadian Journal of Physiology and Pharmacology, 75(3), 218-223.

- Boenzi, S., et al. (2016). Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism. Journal of Lipid Research, 57(3), 361-367.

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 7-Hydroxycholesterol and 7-Ketocholesterol.

- Wikipedia. (n.d.).

- Sigma-Aldrich. (n.d.). Isotopically Labeled Steroid Standards.

- Clavel, C., et al. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. PMC - PubMed Central.

- NIST. (n.d.). Cholesta-3,5-diene. NIST WebBook.

- IUPAC-IUB Commission on Biochemical Nomenclature. (1972). Definitive rules for nomenclature of steroids. Pure and Applied Chemistry, 31(1-2), 285-322.

- Human Metabolome Database. (2021). 3,5-Cholestadien-7-one (HMDB0250158).

- Slideshare. (n.d.).

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- BOC Sciences. (2025).

- IUPAC. (n.d.).

- IUPAC. (2013). Chapter P-8 ISOTOPICALLY MODIFIED COMPOUNDS. Nomenclature of Organic Chemistry.

- Britannica. (2025).

- Scott, P. J. H. (2014). Deuterated drugs; where are we now?

- ResearchGate. (n.d.). Figure S28. 13 C NMR spectrum of cholesta-3,5-dien-7-one (9).

- ANSTO. (2023). Organic & Biomolecular Chemistry.

- Glover, M., Glover, J., & Morton, R. A. (1955). Formation of cholesta-3:5-dien-7-one in rats. The Biochemical Journal, 60(1), 28-29.

Sources

- 1. 3S-1 [iupac.qmul.ac.uk]

- 2. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Cholesta-3,5-dien-7-one | C27H42O | CID 5283627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 10. This compound [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

Topic: Commercial Sourcing and Application of Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cholesta-3,5-diene-7-one-d7, a critical internal standard for mass spectrometry. We will explore its physicochemical properties, identify key commercial suppliers, and detail its application in quantitative analytical workflows, providing field-proven insights for researchers and drug development professionals.

Introduction: The Significance of a Deuterated Oxysterol Standard

Cholesta-3,5-diene-7-one is an oxidized derivative of cholesterol, known as an oxysterol.[1][2][3] Its formation can be an indicator of oxidative stress and lipid peroxidation.[4] In analytical biochemistry and clinical diagnostics, accurately quantifying such molecules in complex biological matrices is a significant challenge. The introduction of stable isotope-labeled internal standards, such as Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7, has revolutionized this process.

The seven deuterium atoms on the side chain of the molecule give it a distinct mass-to-charge ratio (m/z) from its endogenous, non-labeled counterpart. Critically, its chemical and physical properties—such as extraction efficiency, chromatographic retention time, and ionization response—remain nearly identical. This allows it to serve as a perfect internal standard, correcting for sample loss during preparation and for variations in instrument response, thereby enabling highly accurate and precise quantification by mass spectrometry.[5][6]

Chapter 1: Physicochemical Profile

Understanding the fundamental properties of the standard is paramount for its effective use.

-

Molecular Formula : C₂₇H₃₅D₇O[7]

-

Appearance : Typically a white or crystalline solid.[8]